N-cycloheptyl-2-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-oxoacetamide
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Overview
Description
N-cycloheptyl-2-(5-oxa-8-azaspiro[35]nonan-8-yl)-2-oxoacetamide is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-oxoacetamide typically involves multiple steps, starting from commercially available reagents. One common approach involves the formation of the spirocyclic core, followed by the introduction of the cycloheptyl and oxoacetamide groups. Key steps may include:
Formation of the Spirocyclic Core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using strong bases or acids to facilitate ring closure.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
N-cycloheptyl-2-(5-oxa-8-azaspiro[3
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery, particularly as a scaffold for designing new therapeutic agents targeting specific enzymes or receptors.
Materials Science: Its spirocyclic core can impart desirable properties to materials, such as enhanced stability or specific electronic characteristics, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor-ligand interactions, due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism by which N-cycloheptyl-2-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-oxoacetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, modulating its activity. The spirocyclic structure can enhance binding affinity and selectivity, leading to potent biological effects. Molecular targets and pathways involved may include enzymes like fatty acid amide hydrolase or receptors involved in signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules, such as:
- 2-oxa-6-azaspiro[3.3]heptane
- 2-oxa-7-azaspiro[3.5]nonane
- 8-oxa-2-azaspiro[4.5]decane
Uniqueness
N-cycloheptyl-2-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-oxoacetamide is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring high specificity and stability.
Properties
IUPAC Name |
N-cycloheptyl-2-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c19-14(17-13-6-3-1-2-4-7-13)15(20)18-10-11-21-16(12-18)8-5-9-16/h13H,1-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRZUZFGJGATOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)N2CCOC3(C2)CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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